molecular formula C7H3BrFNO4 B2610601 2-Bromo-3-fluoro-6-nitrobenzoic acid CAS No. 881415-27-6

2-Bromo-3-fluoro-6-nitrobenzoic acid

Cat. No. B2610601
CAS RN: 881415-27-6
M. Wt: 264.006
InChI Key: WHOTUUFDHGVXSG-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-nitrobenzoic acid is a chemical compound with the molecular formula C7H3BrFNO4 and a molecular weight of 264.01 . It is a solid substance that should be stored in a dry room at normal temperature .


Synthesis Analysis

The synthesis of 2-Bromo-3-fluoro-6-nitrobenzoic acid can be achieved through several steps. Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol . This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then a fluorination reaction to generate 2-fluoro-3-nitrotoluene . Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The InChI code for 2-Bromo-3-fluoro-6-nitrobenzoic acid is 1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) .


Physical And Chemical Properties Analysis

2-Bromo-3-fluoro-6-nitrobenzoic acid is a solid substance . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Suzuki–Miyaura Coupling

The compound can be used as a reagent in Suzuki–Miyaura coupling . This is a type of cross-coupling reaction, used widely for the formation of carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a popular choice for creating complex organic compounds .

2. Synthesis of Zinc (II) - 2-bromobenzoate Complex Compounds 2-Bromo-3-fluoro-6-nitrobenzoic acid could potentially be used in the synthesis of new zinc (II) - 2-bromobenzoate complex compounds . These compounds have various applications in the field of materials science and catalysis .

3. Synthesis of Hemilabile Benzimidazolyl Phosphine Ligands This compound can also be used as a starting reagent in the synthesis of hemilabile benzimidazolyl phosphine ligands . These ligands have significant applications in the field of homogeneous catalysis .

Reactions at the Benzylic Position

2-Bromo-3-fluoro-6-nitrobenzoic acid can undergo reactions at the benzylic position . These reactions include free radical bromination and nucleophilic substitution, which are fundamental in organic chemistry .

Biochemical Reagent

This compound can be used as a biochemical reagent for life science related research . It can be used as a biological material or organic compound in various biochemical experiments .

Safety and Handling

While not a scientific application per se, it’s important to note that handling this compound requires appropriate safety measures. This includes hand protection, eye protection, skin and body protection, and respiratory protection .

Safety and Hazards

The safety information for 2-Bromo-3-fluoro-6-nitrobenzoic acid indicates that it is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

properties

IUPAC Name

2-bromo-3-fluoro-6-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHOTUUFDHGVXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 1 L, three necked flask fitted with a dropping funnel and a thermometer were charged 2-bromo-3-fluorobenzoic acid (Example 134 g) (28.23 g, 0.13 mol) and concentrated H2SO4 (200 mL). After cooling to 0° C., HNO3 (70%, 16.0 mL) was added dropwise over 30 min, keeping the temperature between 0 to 10° C. After 1 h, the reaction mixture was poured into the crushed ice keeping the temperature below 20° C. The mixture was extracted with EtOAc (2×200 mL), the combined extract was washed with brine and dried with MgSO4. The filtrate was evaporated to give 27.27 g (77%) of a mixture of 2-bromo-3-fluoro-6-nitrobenzoic acid and 2-bromo-3-fluoro-5-nitrobenzoic acid (1:0.4) as a brown solid. 1H NMR (400 MHz, DMSO-d6) δ 8.33 (dd, J=9.6, 4.8 Hz, 1H), 7.21 (dd, J=10.0, 8.0 Hz, 1H).
Quantity
134 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
77%

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